molecular formula C12H13NO3 B13807183 3,4,5-Trimethoxycinnamylnitrile

3,4,5-Trimethoxycinnamylnitrile

Cat. No.: B13807183
M. Wt: 219.24 g/mol
InChI Key: UTGSLVKJGNDEMJ-SNAWJCMRSA-N
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Description

3,4,5-Trimethoxycinnamylnitrile is a nitrile derivative characterized by a cinnamyl backbone substituted with three methoxy groups at the 3-, 4-, and 5-positions of the aromatic ring. The nitrile functional group (-C≡N) confers reactivity useful in organic synthesis, particularly in cycloaddition reactions or as a precursor to amines and carboxylic acids. Its methoxy substituents enhance electron-donating effects, influencing solubility, stability, and interaction with biological targets. While direct literature on this compound is sparse, structural analogs and related nitriles provide critical insights into its properties and applications .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C12H13NO3/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8H,1-3H3/b5-4+

InChI Key

UTGSLVKJGNDEMJ-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C#N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxycinnamylnitrile typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable nitrile source under basic conditions. One common method involves the use of sodium methoxide in methanol as a base, facilitating the formation of the desired nitrile compound .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxycinnamylnitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in alcohol solvents.

Major Products Formed

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 3,4,5-trimethoxycinnamic acid exhibit significant antitumor properties. For instance, one study demonstrated that a specific ester derivative showed IC50 values against various cancer cell lines (PC-3, SGC-7901, A549, MDA-MB-435s) ranging from 0.50 to 17.22 μM while maintaining low cytotoxicity against normal cells (IC50: 58.65 μM) . This suggests a selective action against cancerous cells, making it a promising candidate for cancer therapy.

Cholinesterase Inhibition

Another application of 3,4,5-trimethoxycinnamylnitrile is its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds derived from this structure have shown promising inhibition rates with IC50 values around 46 µM for AChE and 32.46 µM for BChE . This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinesterase inhibitors are utilized to enhance cognitive function.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in various studies. The compound's ability to modulate inflammatory pathways can contribute to therapeutic strategies aimed at conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the pharmacological properties of this compound derivatives. Research has shown that the presence of multiple methoxy groups significantly enhances biological activity compared to other substitutions . This insight aids medicinal chemists in designing more effective compounds with targeted actions.

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of a specific derivative of 3,4,5-trimethoxycinnamic acid in vitro. The findings indicated that the compound not only inhibited tumor growth but also induced apoptosis in cancer cells while sparing normal cells .

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotection, various derivatives were tested for their ability to inhibit cholinesterases without significant cytotoxic effects on neuronal cell lines. The results demonstrated that certain derivatives could effectively enhance neuronal survival under stress conditions while inhibiting cholinesterase activity .

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxycinnamylnitrile involves its interaction with specific molecular targets. For instance, its inhibitory effect on acetylcholinesterase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction is crucial for its potential therapeutic applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 3,4,5-Trimethoxycinnamylnitrile and related nitriles:

Compound Name Substituents (Aromatic Ring) Functional Groups Molecular Formula Key Applications
This compound 3-OCH₃, 4-OCH₃, 5-OCH₃ Cinnamyl, Nitrile C₁₂H₁₃NO₃ Pharmaceutical intermediates
3,4-Dimethoxyphenylacetonitrile 3-OCH₃, 4-OCH₃ Acetonitrile C₁₀H₁₁NO₂ Certified reference material
4-Formyl-3-methoxybenzonitrile 3-OCH₃, 4-CHO Benzaldehyde, Nitrile C₉H₇NO₂ Organic synthesis intermediate
2-(4-Chlorophenyl)acetonitrile 4-Cl Acetonitrile C₈H₆ClN Agrochemical precursors

Key Observations :

  • Functional Group Diversity : Unlike 4-Formyl-3-methoxybenzonitrile (CAS 21962-45-8), which includes an aldehyde group, this compound’s cinnamyl-nitrile structure may favor conjugation reactions or participation in Michael additions .

Physicochemical Properties

  • Solubility: Trimethoxy-substituted nitriles generally exhibit lower aqueous solubility than mono- or di-methoxy analogs due to increased hydrophobicity. For example, 3,4-Dimethoxyphenylacetonitrile (logP ~1.5) is more polar than its trimethoxy counterpart (estimated logP ~2.2) .
  • Thermal Stability : Methoxy groups enhance thermal stability. This compound likely decomposes above 200°C, similar to 5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine (CAS 671191-99-4), which shows stability up to 220°C .

Biological Activity

3,4,5-Trimethoxycinnamylnitrile is a compound that has garnered interest in recent years due to its potential biological activities. This article reviews the current understanding of its biological effects, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of cinnamic acid derivatives. Its structure includes three methoxy groups attached to the aromatic ring and a nitrile functional group, which contribute to its unique biological activities. The presence of these functional groups is critical for its interaction with biological targets.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its analogs. For instance, a series of experiments demonstrated that compounds derived from this nitrile exhibited significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
N6MDA-MB-23146.7c-MET inhibition
S5PC-317.22P-glycoprotein modulation
S5A5490.50P-glycoprotein modulation

The selective index (SI) for these compounds indicates their potential for selective toxicity towards cancer cells over normal cells, suggesting a promising therapeutic profile .

2. Neuroprotective Effects

Research has also indicated that this compound possesses neuroprotective properties. It has been reported to act as a GABAA/BZ receptor agonist, contributing to its anticonvulsant and sedative effects. This activity may be beneficial in treating neurological disorders such as epilepsy and anxiety .

3. Cholinesterase Inhibition

Another significant biological activity of this compound is its ability to inhibit cholinesterase enzymes (AChE and BChE). The inhibition constants (IC50) have been determined through various assays:

EnzymeIC50 (µM)
AChE46.18
BChE32.46

These findings suggest potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antitumor Mechanism : It may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.
  • Neuroprotective Mechanism : By acting on GABA receptors, it enhances inhibitory neurotransmission in the central nervous system.
  • Cholinesterase Inhibition : The compound competes with acetylcholine at the active site of cholinesterase enzymes, leading to increased levels of acetylcholine in synaptic clefts.

Case Studies

Case Study 1: Antitumor Activity Evaluation

In vitro studies were conducted using MDA-MB-231 breast cancer cells treated with varying concentrations of this compound derivatives. Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.

Case Study 2: Neuroprotective Effects

A study involving animal models demonstrated that administration of the compound prior to seizure induction significantly reduced seizure duration and frequency compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4,5-Trimethoxycinnamylnitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis can be achieved via nitrile group introduction to a cinnamic acid precursor. For example, 3,4,5-Trimethoxycinnamic acid (CAS 90-50-6) can undergo dehydration of its amide derivative using reagents like phosphorus oxychloride or cyanide substitution via a Rosenmund-von Braun reaction . Optimizing reaction efficiency requires controlled temperature (e.g., 60–80°C), anhydrous conditions, and catalyst screening (e.g., CuCN for aryl halide cyanation) . Purity can be monitored using HPLC or TLC .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR can confirm the methoxy groups (δ3.84.0\delta \sim3.8–4.0 ppm) and nitrile functionality (δ120125\delta \sim120–125 ppm for 13^{13}C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 248.1022 for C12_{12}H13_{13}NO3_3) .
  • Infrared (IR) Spectroscopy : A sharp peak near ~2220 cm1^{-1} confirms the nitrile group .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Nitriles can release toxic hydrogen cyanide upon decomposition. Key precautions include:

  • Using fume hoods and PPE (gloves, goggles) .
  • Storing the compound in airtight containers at –20°C to prevent degradation .
  • Neutralizing spills with sodium hypochlorite (bleach) to degrade cyanide .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer : Discrepancies may arise from variations in purity, solvent selection, or assay conditions. Strategies include:

  • Validating compound purity via HPLC (>98%) and elemental analysis .
  • Standardizing bioassays (e.g., NF-κB inhibition in RAW264.7 macrophages) with positive controls .
  • Comparing activities of structural analogs (e.g., methyl esters vs. nitriles) to isolate functional group effects .

Q. What strategies are effective in optimizing the solubility and stability of this compound in various experimental matrices?

  • Methodological Answer :

  • Solubility : Use polar aprotic solvents (DMSO, acetonitrile) or ethanol/water mixtures (≤10% v/v) .
  • Stability : Avoid prolonged exposure to light or high temperatures (>40°C). Lyophilization in inert atmospheres (N2_2) enhances shelf life .
  • Matrix Compatibility : Pre-test solubility in biological buffers (e.g., PBS) using dynamic light scattering (DLS) to detect aggregation .

Q. How can computational chemistry be applied to predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., nitrile group electrophilicity) .
  • Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or NF-κB using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

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